ABO Dihydrochloride

Übersicht

Beschreibung

ABO Dihydrochloride is a modulator of Annexin A7 (ANXA7) GTPase, a member of the annexin family of calcium/phospholipid-binding proteins . It can directly bind to Annexin A7 and inhibit its phosphorylation . Annexin A7 is involved in several processes, especially in the process of membrane fusion and exocytosis .

Physical And Chemical Properties Analysis

ABO Dihydrochloride is a powder that is light yellow to grey to brown in color . It is soluble in water (25 mg/mL) and should be stored in a desiccated condition at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Modulation of Annexin A7 GTPase Activity

ABO Dihydrochloride is known to modulate the activity of Annexin A7 (ANXA7) GTPase . This protein is involved in the process of membrane fusion and exocytosis. ABO can bind directly to Annexin A7 and inhibit its phosphorylation, which is crucial for its function in calcium-dependent membrane fusion .

Inhibition of Phosphatidylcholine-Specific Phospholipase C

Research has shown that ABO Dihydrochloride suppresses oxidized low-density lipoprotein (oxLDL)-induced activity of phosphatidylcholine-specific phospholipase C (PC-PLC) . This inhibition is significant as it prevents apoptosis and promotes autophagy in vascular endothelial cells, indicating that ANXA7 is an endogenous regulator of PC-PLC .

Atherosclerosis Research

ABO Dihydrochloride has been used in studies related to atherosclerosis . It significantly reduced atherosclerotic plaque area and lipid deposition in apolipoprotein E-/- mice . This suggests its potential role in the development of therapeutic strategies for cardiovascular diseases.

High-Performance Liquid Chromatography (HPLC)

In the field of analytical chemistry, ABO Dihydrochloride is utilized in HPLC for the analysis of pharmaceuticals . Its precise applications in HPLC contribute to the development of methodologies for drug analysis and quality control.

Wirkmechanismus

Target of Action

ABO Dihydrochloride is a modulator of Annexin A7 (ANXA7) GTPase . Annexin A7 is a member of the annexin family of calcium/phospholipid-binding proteins . This makes Annexin A7 the primary target of ABO Dihydrochloride .

Mode of Action

ABO Dihydrochloride can directly bind to Annexin A7 and inhibit its phosphorylation . Annexin A7 is involved in several processes, especially in the process of membrane fusion and exocytosis . Therefore, the interaction of ABO Dihydrochloride with Annexin A7 can influence these processes .

Biochemical Pathways

The ABO blood group system’s antigenic determinants are closely related in biochemical terms to the antigenic determinants of the Hh, P, Lewis, and Ii blood group systems . Therefore, the interaction of ABO Dihydrochloride with Annexin A7 might affect these related biochemical pathways .

Pharmacokinetics

The optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .

Result of Action

ABO Dihydrochloride suppressed oxidized low-density lipoprotein (oxLDL)-induced phosphatidylcholine-specific phospholipase C (PC-PLC) activity, inhibiting apoptosis and promoting autophagy in vascular endothelial cells . This indicates that ANXA7 is an endogenous regulator of phosphatidylcholine-specific phospholipase C (PC-PLC) . ABO Dihydrochloride significantly reduced atherosclerotic plaque area and reduced lipid deposition and pro-inflammatory macrophages in apolipoprotein E-/- mice .

Action Environment

It is known that environmental factors can influence a compound’s action, efficacy, and stability . Therefore, it is reasonable to assume that the action of ABO Dihydrochloride could also be influenced by environmental factors .

Eigenschaften

IUPAC Name |

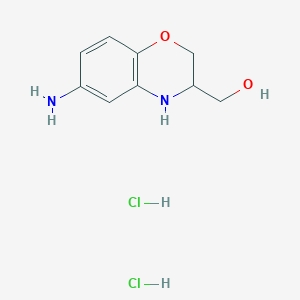

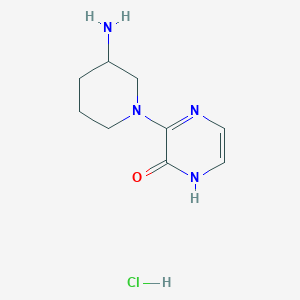

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9;;/h1-3,7,11-12H,4-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHCJHKXKVXAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(O1)C=CC(=C2)N)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ABO Dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)

![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)

![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)